An In-depth Technical Guide to Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
An In-depth Technical Guide to Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate. As a molecule incorporating both a carbamate linkage and a trifluoromethylpyridine scaffold, it represents a structure of significant interest to researchers in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the carbamate moiety is a common pharmacophore and a stable bioisostere for amide bonds.[1][2] Due to the absence of experimental data in the public domain, this guide leverages advanced computational models to predict the compound's properties, offering valuable insights for its potential synthesis and utility in research and development.
Introduction and Molecular Structure
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a novel organic compound that combines three key structural motifs: a phenyl group, a carbamate linker, and a 4-(trifluoromethyl)pyridine ring. The strategic incorporation of a trifluoromethyl group onto the pyridine ring is a common strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The carbamate functional group is a well-established pharmacophore and is often used as a bioisosteric replacement for amide bonds in peptidomimetics to increase resistance to proteolytic degradation.[1][4]
Given the lack of a registered CAS number and published experimental data for this specific molecule, this guide serves as a foundational document based on predictive methodologies. The insights provided herein are intended to guide researchers in the synthesis, characterization, and evaluation of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate for various applications.
Caption: Structure of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate.
Predicted Physicochemical Properties
The physicochemical properties of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate were predicted using the SwissADME web tool, a reliable resource for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6][7] These predicted values are essential for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating the compound's behavior in biological systems.
Table 1: Predicted Physicochemical Properties of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
| Property | Predicted Value | Unit | Prediction Tool/Method |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | - | - |
| Molecular Weight | 282.22 | g/mol | SwissADME[5] |
| LogP (octanol/water) | 2.85 | - | SwissADME (iLOGP)[5] |
| Water Solubility | Moderately soluble | - | SwissADME[5] |
| pKa (most acidic) | ~9-10 (Amide N-H) | - | ChemAxon (Estimated)[8][9] |
| pKa (most basic) | ~1-2 (Pyridine N) | - | ChemAxon (Estimated)[8][9] |
| Topological Polar Surface Area (TPSA) | 61.94 | Ų | SwissADME[5] |
| Number of Hydrogen Bond Donors | 1 | - | SwissADME[5] |
| Number of Hydrogen Bond Acceptors | 4 | - | SwissADME[5] |
| Rotatable Bonds | 3 | - | SwissADME[5] |
| Lipinski's Rule of Five Violations | 0 | - | SwissADME[5] |
Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for research purposes.
Proposed Synthesis
A plausible two-step synthetic route for Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is proposed, commencing from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 2-amino-4-(trifluoromethyl)pyridine, followed by its reaction with phenyl chloroformate to yield the final product.
Caption: Proposed synthetic workflow for Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 2-amino-4-(trifluoromethyl)pyridine, can be achieved from 2-fluoro-4-(trifluoromethyl)pyridine through a nucleophilic aromatic substitution reaction with acetamidine hydrochloride in the presence of a base.[10] This method is reported to be efficient for the amination of fluorinated pyridines.[11]
Experimental Protocol:
-
To a solution of 2-fluoro-4-(trifluoromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add acetamidine hydrochloride (1.5 eq) and sodium hydroxide (3.0 eq).
-
Add water to the reaction mixture and stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
The final step involves the reaction of 2-amino-4-(trifluoromethyl)pyridine with phenyl chloroformate. This is a standard and widely used method for the synthesis of carbamates from amines.[12][13] Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
Dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add phenyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate.
Potential Applications in Research and Drug Development
While no specific biological activities have been reported for Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate, its structural components suggest several areas of potential application in drug discovery and development.
-
Enzyme Inhibition: The carbamate moiety is a known pharmacophore in many enzyme inhibitors, particularly cholinesterases.[1][14] Therefore, this compound could be investigated as a potential inhibitor of various hydrolases.
-
Kinase Inhibitors: The trifluoromethylpyridine scaffold is present in numerous kinase inhibitors developed for oncology.[2] The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
-
Agrochemicals: Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry as herbicides, fungicides, and insecticides due to their enhanced efficacy and metabolic stability.[15][16]
-
Central Nervous System (CNS) Penetration: The predicted LogP value of 2.85 suggests that the compound may have the potential to cross the blood-brain barrier, making it a candidate for investigation in neurological disorders.
Conclusion
This technical guide provides a foundational understanding of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate, a molecule with significant potential in chemical and pharmaceutical research. Although devoid of experimental data, the predicted physicochemical properties, a well-reasoned synthetic pathway, and a discussion of potential applications offer a valuable starting point for researchers interested in this novel compound. The synthesis and biological evaluation of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate are warranted to validate the predictions outlined in this guide and to explore its therapeutic or agrochemical potential.
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